molecular formula C20H22N2O3 B7440165 N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide

N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide

カタログ番号 B7440165
分子量: 338.4 g/mol
InChIキー: DAUIHJLPXWLRGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide, also known as HMA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of glucocorticoid metabolism.

作用機序

N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide selectively inhibits the enzyme 11β-HSD1, which converts inactive cortisone to active cortisol in various tissues, including liver, adipose tissue, and the brain. By inhibiting this enzyme, this compound reduces the production of cortisol, which is known to promote insulin resistance and contribute to the development of metabolic diseases.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces body weight gain and fat accumulation in these models. This compound has been found to have anti-inflammatory effects, which may contribute to its beneficial effects on metabolic diseases.

実験室実験の利点と制限

N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide is a selective inhibitor of 11β-HSD1, which makes it a valuable tool for studying the role of this enzyme in various diseases. However, this compound has a relatively short half-life and may require frequent dosing in animal studies. In addition, the use of this compound in human studies is limited by its potential toxicity and lack of long-term safety data.

将来の方向性

Future research on N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide should focus on its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and metabolic syndrome. The development of more potent and selective inhibitors of 11β-HSD1 may lead to improved therapeutic options for these diseases. The safety and long-term effects of this compound should also be further studied in animal and human models. Finally, the use of this compound in combination with other drugs may provide synergistic effects and improve its therapeutic potential.

合成法

The synthesis of N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide involves several steps, including the condensation of 4-(hydroxymethyl)phenylboronic acid with 1,7-dimethylindole-3-carboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after acetylation of the primary amine group with acetic anhydride. The purity of this compound can be improved by recrystallization from a suitable solvent.

科学的研究の応用

N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide has been widely studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and metabolic syndrome. The inhibition of 11β-HSD1 by this compound results in a decrease in the production of cortisol, a hormone that is implicated in the development of these diseases. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.

特性

IUPAC Name

N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-5-4-6-17-18(21-14(2)24)20(22(3)19(13)17)25-12-16-9-7-15(11-23)8-10-16/h4-10,23H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUIHJLPXWLRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2C)OCC3=CC=C(C=C3)CO)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。